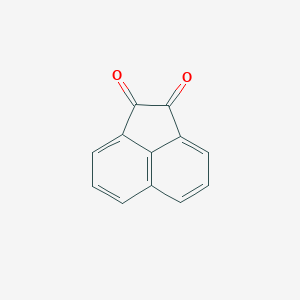

萘酰二酮

描述

科学研究应用

苊醌在科学研究中具有广泛的应用:

化学: 它被用作合成杂环化合物和螺环骨架的构建块.

生物学: 该化合物因其潜在的生物活性而被研究,包括抗癌、抗炎和抗菌特性.

医药: 苊醌衍生物正在探索其潜在的治疗应用,例如抗 HIV 和抗癌药物.

工业: 它用于生产染料和农用化学品.

作用机制

苊醌的作用机制与其能够发生氧化还原反应有关,这可以生成活性氧物质。 这些活性物质可以与各种分子靶标相互作用,导致氧化应激和潜在的细胞毒性作用 。该化合物形成稳定自由基的能力也有助于其生物活性。

类似化合物:

萘醌: 结构相似,但醌基的位置不同。

蒽醌: 另一个具有较大多环结构的醌类衍生物。

菲醌: 相似多环结构,但环稠合方式不同。

独特性: 苊醌因其独特的光化学性质以及作为合成各种杂环和多环化合物的通用中间体的作用而独一无二 。它能够参与多种化学反应,使其成为研究和工业应用中的宝贵化合物。

生化分析

Biochemical Properties

Acenaphthenequinone has been found to interact with various biomolecules, including enzymes and proteins. For instance, it has been shown to bind to tubulin, a protein that forms the microtubule network within cells . This interaction disrupts the microtubule network, leading to changes in cell function .

Cellular Effects

Acenaphthenequinone has been shown to have significant effects on cellular processes. It disrupts the microtubule network in human lung epithelial cells (A549) and human peripheral blood mononuclear cells (PBMC), leading to cell cycle arrest in the G2/M phase and apoptosis . It also influences cell function by up-regulating pro-apoptotic proteins like p53 and Bax, and down-regulating anti-apoptotic protein Bcl-2 .

Molecular Mechanism

At the molecular level, Acenaphthenequinone exerts its effects through several mechanisms. It binds to tubulin, causing conformational changes that disrupt the microtubule network . This disruption leads to cell cycle arrest and apoptosis. Additionally, Acenaphthenequinone induces changes in gene expression, including the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

The effects of Acenaphthenequinone have been observed to change over time in laboratory settings. For instance, treatment with Acenaphthenequinone results in time and concentration-dependent disruption of the microtubule network in A549 cells .

Transport and Distribution

Details on the transport and distribution of Acenaphthenequinone within cells and tissues are currently limited. Its ability to disrupt the microtubule network suggests that it can penetrate cells and interact with intracellular structures .

Subcellular Localization

Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are present .

准备方法

合成路线和反应条件: 苊醌通常通过苊的氧化合成。 实验室方法通常涉及使用重铬酸钾作为氧化剂 。 在工业上,氧化通常使用过氧化物进行 。 另一种方法涉及萘衍生物与草酰氯的傅克反应 .

工业生产方法: 在工业环境中,苊与过氧化物的氧化是首选方法,因为它具有效率和可扩展性 。该过程涉及控制反应条件,以确保最终产品的高收率和纯度。

化学反应分析

反应类型: 苊醌经历多种化学反应,包括:

氧化: 苊醌可以进一步氧化,生成萘二甲酸酐.

还原: 该化合物可以还原形成苊醌衍生物.

常用试剂和条件:

氧化: 重铬酸钾或过氧化物。

还原: 各种还原剂,如硼氢化钠。

主要产物:

氧化: 萘二甲酸酐。

还原: 苊醌衍生物。

取代: 各种取代的苊醌衍生物.

相似化合物的比较

Naphthoquinone: Similar in structure but differs in the position of the quinone group.

Anthraquinone: Another quinone derivative with a larger polycyclic structure.

Phenanthrenequinone: Similar polycyclic structure but with different ring fusion.

Uniqueness: Acenaphthoquinone is unique due to its specific photochemical properties and its role as a versatile intermediate in the synthesis of various heterocyclic and polycyclic compounds . Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

属性

IUPAC Name |

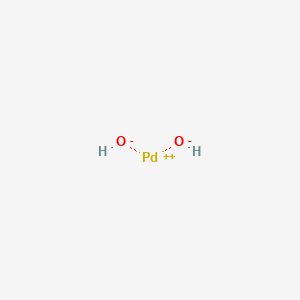

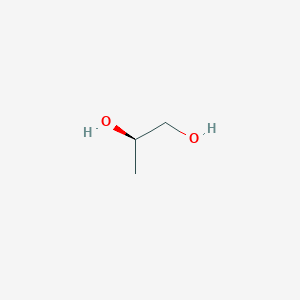

acenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRJLBZLPBTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049429 | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, HOT BENZENE; HOT PETROLEUM ETHER | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000157 [mmHg] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM ACETIC ACID | |

CAS No. |

82-86-0 | |

| Record name | Acenaphthenequinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthenequinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3950D6UEIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 °C | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acenaphthenequinone?

A1: Acenaphthenequinone has the molecular formula C12H6O2 and a molecular weight of 182.17 g/mol.

Q2: What are the key spectroscopic features of Acenaphthenequinone?

A2: Acenaphthenequinone exhibits characteristic spectroscopic signals. For instance, its infrared spectrum displays strong carbonyl (C=O) stretching vibrations. In UV-Vis spectroscopy, it shows absorption bands indicative of its conjugated system. Furthermore, NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, allowing for structural determination and analysis. [, , , , ]

Q3: How does Acenaphthenequinone behave in different solvents?

A3: Acenaphthenequinone exhibits varying solubilities depending on the solvent. It shows limited solubility in water but dissolves readily in organic solvents such as benzene, chloroform, and dimethylformamide (DMF). [, , , ]

Q4: Is Acenaphthenequinone thermally stable?

A4: While generally stable at standard conditions, Acenaphthenequinone's thermal stability is dependent on the specific conditions. For instance, it undergoes decomposition at elevated temperatures. [, ]

Q5: Does Acenaphthenequinone participate in catalytic reactions?

A5: While Acenaphthenequinone itself might not be a highly active catalyst, its derivatives, particularly metal complexes incorporating Acenaphthenequinone-derived ligands, have shown promising catalytic activities. For example, certain Zinc(II) complexes with Acenaphthenequinone-derived ligands have been investigated for their ability to catalyze the ring-opening polymerization of ε-caprolactone. [, ]

Q6: Have computational methods been applied to study Acenaphthenequinone?

A6: Yes, computational chemistry has been employed to investigate Acenaphthenequinone and its derivatives. Techniques like density functional theory (DFT) have been used to optimize geometries, calculate electronic properties, and understand reaction mechanisms. For example, DFT calculations have been performed to investigate the regio- and stereoselectivity of cycloaddition reactions involving Acenaphthenequinone derivatives. []

Q7: How do structural modifications of Acenaphthenequinone affect its properties?

A7: Modifications to the Acenaphthenequinone structure can significantly impact its reactivity, stability, and biological activity. For instance, introducing electron-withdrawing groups can enhance its electron-accepting properties, potentially influencing its behavior in charge-transfer complexes or redox reactions. [, , , ]

Q8: Are there any specific challenges related to the stability or formulation of Acenaphthenequinone or its derivatives?

A8: Acenaphthenequinone, like many organic compounds, can be susceptible to degradation under certain conditions, such as exposure to light, air, or moisture. Formulation strategies, such as encapsulation or the use of stabilizing excipients, might be necessary to protect it from degradation and maintain its stability over time. [, ]

Q9: What analytical techniques are commonly employed to study Acenaphthenequinone?

A9: Acenaphthenequinone can be characterized and quantified using a variety of analytical techniques, including:

- Spectroscopy: UV-Vis, IR, and NMR spectroscopy provide information about the compound's electronic structure, functional groups, and molecular environment. [, , , , ]

- Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) can be used to separate and identify Acenaphthenequinone from mixtures. []

- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound. [, ]

- Electrochemical Techniques: Methods like cyclic voltammetry can provide insights into the redox properties of Acenaphthenequinone and its derivatives. []

Q10: What is known about the environmental fate and effects of Acenaphthenequinone?

A10: Acenaphthenequinone is considered an environmental contaminant and has been detected in air pollution, particularly in diesel exhaust particles. It can undergo redox cycling in biological systems, potentially contributing to oxidative stress and cellular damage. [, ]

Q11: What are some notable applications of Acenaphthenequinone derivatives?

A11: Acenaphthenequinone derivatives have found applications in various fields, including:

- Analytical Chemistry: Acenaphthenequinone dioxime has been employed as a chelating agent for the extraction and spectrophotometric determination of metals like nickel and cobalt. [, ]

- Materials Science: Metal complexes containing Acenaphthenequinone-derived ligands, such as bis(alkyl)acenaphthenequinonediimine (alkyl-BIAN) ligands, have been investigated for their potential in catalysis and materials applications. [, , , ]

- Medicinal Chemistry: Research has explored the biological activities of Acenaphthenequinone derivatives, particularly their potential as anticancer, antibacterial, and antifungal agents. [, , ]

Q12: How do Acenaphthenequinone-based metal complexes interact with DNA?

A12: Some Acenaphthenequinone thiosemicarbazone metal complexes, such as those with Pd(II) and Pt(II), have shown interaction with DNA. This interaction has been studied using fluorescence spectrometry, suggesting potential applications in areas like DNA targeting or sensing. [, ]

Q13: How does the ring strain in alkyl-BIAN ligands impact their stability and applications?

A13: The introduction of ring strain in alkyl-BIAN ligands, specifically by using amines with strained rings during synthesis, surprisingly enhances their stability. This is because the isomerization that typically destabilizes alkyl-BIAN ligands is prevented as it would lead to even greater ring strain. This stability-inducing strain enables the synthesis and utilization of these ligands in various applications. [, ]

Q14: What types of reactions can be used to synthesize Acenaphthenequinone derivatives?

A14: Acenaphthenequinone derivatives can be synthesized using a variety of methods, including:

- Condensation Reactions: Reacting Acenaphthenequinone with amines, hydrazines, or thiosemicarbazides yields various Schiff base derivatives. [, , , , , , , , ]

- Wittig Reactions: These reactions involve reacting Acenaphthenequinone with phosphonium ylides to form alkenes, providing access to a range of Acenaphthenequinone-derived olefins. [, ]

- Oxidation Reactions: Acenaphthenone can be oxidized to Acenaphthenequinone using oxidants like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)